molecular formula C6H12N2O2 B2785054 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one CAS No. 53386-63-3

1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one

Cat. No. B2785054
CAS RN: 53386-63-3
M. Wt: 144.174
InChI Key: SNUUBCVNJIAAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, also known as HEPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Antioxidant Properties

Pyrimidine derivatives, including those related to 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, have been synthesized and evaluated for their antioxidant activities. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity, outperforming butylated hydroxytoluene in various in vitro assays. The antioxidant capacity was found to be influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure, with ethyl and butyl fragments linked to oxygen increasing the activity (Rani et al., 2012).

Anti-bacterial Activity

The anti-bacterial efficacy of pyrimidine derivatives has also been documented. A novel synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines revealed excellent anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of these compounds in addressing microbial resistance (Deshmukh et al., 2009).

Anti-inflammatory and Analgesic Activities

Research on pyrimidine derivatives has extended into the evaluation of their anti-inflammatory and analgesic properties. Certain synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors, showcasing significant inhibitory potency and antioxidant properties. These findings highlight the therapeutic potential of pyrimidine derivatives in managing complications associated with diabetes, such as diabetic retinopathy (La Motta et al., 2007).

Synthesis and Evaluation of Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against hepatic stellate cells, with some compounds showing superior activity to existing drugs. This research underscores the potential of pyrimidine derivatives in developing treatments for fibrotic diseases (Gu et al., 2020).

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures interact with their targets by forming covalent bonds, altering the target’s function and leading to downstream effects .

Biochemical Pathways

It is known that many similar compounds can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes

Pharmacokinetics

It was found that CP102 was not metabolized to any considerable extent with 68.4±12.2% of the administered dose recovered unchanged in rat urine . This suggests that 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one may also have good bioavailability, but further studies are needed to confirm this.

Result of Action

A related compound, 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3311 3,7]decane; bromide (called Y11), was found to significantly and specifically decrease FAK autophosphorylation, inhibit viability and clonogenicity of cancer cells, and decrease tumor growth in vivo

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, gut microbiota has been found to be causally linked to pathological scar formation , suggesting that the gut environment could potentially influence the action of this compound.

properties

IUPAC Name

1-(2-hydroxyethyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-5-4-8-3-1-2-7-6(8)10/h9H,1-5H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUBCVNJIAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53386-63-3
Record name 1-(2-hydroxyethyl)-1,3-diazinan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.